molecular formula C21H14N4O B2686798 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide CAS No. 477493-21-3

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide

Katalognummer: B2686798
CAS-Nummer: 477493-21-3
Molekulargewicht: 338.37
InChI-Schlüssel: BAIUQBKUPPIXFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and forms the core of several kinds of biologically active compounds . It has been found to show a broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Specific synthesis pathways for “this compound” are not available in the retrieved data.


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Wissenschaftliche Forschungsanwendungen

Inhibition of Cancer Cell Proliferation

One of the notable applications of benzimidazole derivatives is their potential as inhibitors of cancer cell proliferation. For example, a study by Thimmegowda et al. synthesized a series of trisubstituted benzimidazole derivatives, which were evaluated for their ability to inhibit the proliferation of MDA-MB-231 human breast cancer cells. The study identified potent inhibitors among these compounds, highlighting the therapeutic potential of benzimidazole derivatives in cancer treatment (Thimmegowda et al., 2008).

Development of Novel Polymeric Materials

Benzimidazole derivatives have also been utilized in the synthesis of novel polymeric materials. Butt et al. reported the synthesis of new aromatic polyimides using benzimidazole-based diamines, demonstrating that these polymers exhibit excellent solubility in common organic solvents and possess high thermal stability. Such materials could find applications in various high-performance applications, including electronics and aerospace (Butt et al., 2005).

Anticancer Agent Development

Another study focused on the synthesis and preliminary evaluation of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Romero-Castro et al. found that some of these compounds exhibited selective cytotoxicity against human neoplastic cell lines, with one compound showing potent activity against the A549 cell line. These findings suggest that benzimidazole derivatives could serve as a basis for developing new anticancer drugs (Romero-Castro et al., 2011).

Synthesis and Characterization of Aromatic Polyamides

Research by Broadbelt et al. studied the thermal stability and degradation of N-phenylbenzamide, a related compound, to understand its behavior under high temperatures. This study provides valuable insights into the stability of benzamide derivatives, which is crucial for their applications in high-temperature processes and materials science (Broadbelt et al., 1994).

Antimicrobial and Cytotoxicity Studies

Shankar et al. synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activity and cytotoxicity. These compounds exhibited significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents. Moreover, some compounds displayed non-toxic nature against human cancer cell lines, further supporting their therapeutic potential (Shankar et al., 2018).

Eigenschaften

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O/c22-13-14-8-10-15(11-9-14)21(26)23-17-5-3-4-16(12-17)20-24-18-6-1-2-7-19(18)25-20/h1-12H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIUQBKUPPIXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.